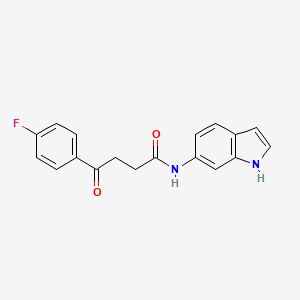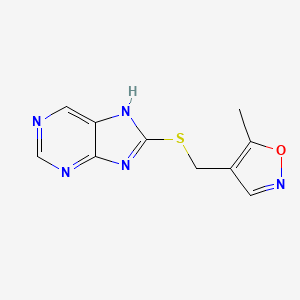
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPB-9195 is a small molecule inhibitor that targets the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators.
作用机制
OPB-9195 is a selective inhibitor of N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, which is an enzyme involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes and lipoxins. By inhibiting N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, OPB-9195 reduces the production of these pro-inflammatory mediators, leading to a decrease in inflammation and other pathological processes.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects in different disease models. In cancer, OPB-9195 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, OPB-9195 reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In neurodegenerative disorders, OPB-9195 protects against neuronal damage and improves cognitive function by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using OPB-9195 in lab experiments is its high selectivity for N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, which allows for specific inhibition of this enzyme without affecting other pathways. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of using OPB-9195 is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of OPB-9195. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of OPB-9195 in different disease models.
合成方法
The synthesis of OPB-9195 involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(oxazol-4-ylmethyl)propanamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure OPB-9195.
科学研究应用
OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, OPB-9195 has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. In inflammation, OPB-9195 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in the inflammatory response. In neurodegenerative disorders, OPB-9195 has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-13(16)10-4-3-5-12(6-10)20(17,18)15-7-11-8-19-9-14-11/h3-6,8-9,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUXHCXILDSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-2-[(1-methylimidazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429089.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)
![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)

![1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)
![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)

![4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B7429183.png)
![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)
![2-[3-Methyl-4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B7429194.png)